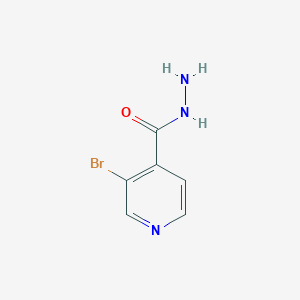
3-Bromoisonicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromoisonicotinohydrazide is a chemical compound with the molecular formula C6H6BrN3O It is a derivative of isonicotinic acid hydrazide, which is known for its significant biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Bromoisonicotinohydrazide can be synthesized through the reaction of isonicotinic acid hydrazide with bromine. The reaction typically involves the use of an organic solvent such as acetone or ethanol under reflux conditions. The process can be summarized as follows:
- Dissolve isonicotinic acid hydrazide in an organic solvent.
- Add bromine dropwise to the solution while maintaining the temperature.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold solvent and dry it to obtain this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromoisonicotinohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazide group can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: It can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Condensation Reactions: Often carried out in the presence of an acid catalyst.
Major Products Formed:
Substitution Reactions: Products include substituted isonicotinic hydrazides.
Oxidation Reactions: Products include oxidized forms of the hydrazide group.
Condensation Reactions: Products include hydrazones and related derivatives.
Aplicaciones Científicas De Investigación
3-Bromoisonicotinohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitubercular activities.
Medicine: Explored for its potential use in drug development, particularly for diseases like tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Bromoisonicotinohydrazide involves its interaction with biological targets, such as enzymes and receptors. The bromine atom enhances its binding affinity and reactivity. The hydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways, affecting processes like cell division and metabolism.
Comparación Con Compuestos Similares
Isonicotinic Acid Hydrazide: A well-known antitubercular agent.
2-Bromoisonicotinohydrazide: Similar structure but with the bromine atom at a different position.
Nicotinic Acid Hydrazide Derivatives: Various derivatives with different substituents.
Uniqueness: 3-Bromoisonicotinohydrazide is unique due to the specific position of the bromine atom, which influences its reactivity and biological activity. This positional difference can lead to variations in its interaction with biological targets and its overall efficacy in different applications.
Propiedades
Fórmula molecular |
C6H6BrN3O |
|---|---|
Peso molecular |
216.04 g/mol |
Nombre IUPAC |
3-bromopyridine-4-carbohydrazide |
InChI |
InChI=1S/C6H6BrN3O/c7-5-3-9-2-1-4(5)6(11)10-8/h1-3H,8H2,(H,10,11) |
Clave InChI |
OBQWARRKKGTAQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1C(=O)NN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridin-3-ol](/img/structure/B15333862.png)

![Cesium 5-methylbenzo[D]oxazole-2-carboxylate](/img/structure/B15333870.png)


![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-3-methylaniline](/img/structure/B15333878.png)

![6-(tetrahydro-2H-pyran-2-yloxy)-4-oxaspiro[2.4]heptane](/img/structure/B15333895.png)





